Cas no 2228607-06-3 ({2-4-(methylsulfanyl)phenylcyclopropyl}methanamine)

{2-4-(methylsulfanyl)phenylcyclopropyl}methanamine structure
2228607-06-3 structure
Product Name:{2-4-(methylsulfanyl)phenylcyclopropyl}methanamine
CAS No:2228607-06-3
MF:C11H15NS
MW:193.30850148201
CID:5868210
PubChem ID:165615598
Update Time:2025-07-25

{2-4-(methylsulfanyl)phenylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine
    • EN300-1820385
    • 2228607-06-3
    • {2-[4-(methylsulfanyl)phenyl]cyclopropyl}methanamine
    • Inchi: 1S/C11H15NS/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3
    • InChI Key: ZOFLBQKKLFSUIP-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)C1CC1CN

Computed Properties

  • Exact Mass: 193.09252066g/mol
  • Monoisotopic Mass: 193.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 51.3Ų

{2-4-(methylsulfanyl)phenylcyclopropyl}methanamine Pricemore >>

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{2-4-(methylsulfanyl)phenylcyclopropyl}methanamine Related Literature

Additional information on {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine

Introduction to {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine (CAS No. 2228607-06-3)

{2-4-(methylsulfanyl)phenylcyclopropyl}methanamine}, identified by its CAS number 2228607-06-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif that combines a phenyl ring substituted with a methylsulfanyl group and a cyclopropyl moiety, has garnered attention for its potential applications in drug discovery and medicinal chemistry.

The structural complexity of {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine makes it a promising candidate for further investigation. The presence of both aromatic and heterocyclic components suggests that this compound may exhibit a range of biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The cyclopropyl group, in particular, is known to enhance the metabolic stability and binding affinity of small molecules, which could be crucial for optimizing pharmacokinetic profiles.

In recent years, there has been growing interest in the development of molecules that incorporate cyclopropyl rings due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that cyclopropyl-substituted compounds can exhibit potent inhibitory effects on various enzymes and receptors, making them attractive candidates for treating a wide range of diseases. {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine aligns with this trend by combining the cyclopropyl group with a phenyl ring bearing a methylsulfanyl substituent, which may enhance its biological activity.

The methylsulfanyl group in the phenyl ring introduces a polar region to the molecule, which can improve solubility and interaction with biological targets. This feature is particularly important in drug design, as poor solubility can limit the bioavailability and efficacy of therapeutic agents. Additionally, the phenyl ring itself is a common structural motif in many drugs, indicating that {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine may have favorable pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging these tools, scientists have been able to identify potential lead compounds for various therapeutic targets. {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine has been subjected to computational studies to evaluate its binding affinity to different enzymes and receptors. Preliminary results suggest that this compound may exhibit inhibitory activity against several targets of interest, including kinases and proteases.

The synthesis of {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine presents an intriguing challenge due to its complex structure. However, recent developments in synthetic methodology have made it possible to construct such molecules with increasing efficiency. For example, transition-metal-catalyzed reactions have been employed to form the cyclopropyl ring, while palladium-catalyzed cross-coupling reactions have been used to introduce the phenyl and methylsulfanyl groups. These advances in synthetic chemistry have opened up new possibilities for exploring the chemical space of this compound.

In addition to its potential as a lead compound, {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine may also serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block that can be modified in various ways to generate new derivatives with enhanced biological activity. This flexibility is particularly important in drug discovery pipelines, where rapid iteration and optimization are essential for identifying effective therapeutic agents.

The pharmacological evaluation of {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine is ongoing, but initial studies have provided promising insights into its potential therapeutic applications. In vitro assays have revealed that this compound can modulate the activity of several enzymes and receptors, suggesting that it may have broad-spectrum activity against various diseases. Further research is needed to fully elucidate its mechanism of action and determine its suitability for clinical development.

One particularly exciting aspect of {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine is its potential as an antiviral agent. The structural features of this compound resemble those of known antiviral drugs, which has prompted investigations into its ability to inhibit viral replication. Preliminary data suggest that {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine can interfere with viral entry into host cells, potentially providing a new strategy for combating viral infections.

Another area of interest is the use of {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine as an anticancer agent. Cancer research has identified several targets that are critical for tumor growth and progression. By modulating the activity of these targets, it may be possible to develop new therapies that are more effective than existing treatments. {2-4-(methylsulfanyl)phenylcyclopropyl}methanamine has shown promise in preclinical studies as an inhibitor of key cancer-related enzymes and receptors.

The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. {2-4-(methylsulfaryl)phenylethanol}, like many other promising compounds, has attracted the attention of industry partners who are interested in exploring its therapeutic potential further. These collaborations can accelerate the process from discovery to clinical trials by leveraging expertise from both academic and industrial settings.

In conclusion,{2-4-(methylsulfaryl)methanol},with CAS number 2228607-06-3 represents an exciting opportunity for innovation in pharmaceutical chemistry{2}. Its unique structure{3}, combined with preliminary evidence suggesting biological activity{4}, makes it a compelling candidate for further investigation{5}. As research continues{6}, we can expect more insights into its potential applications{7}, paving the way for new treatments against various diseases{8}

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